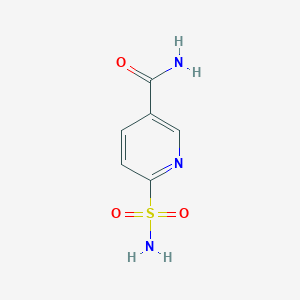
7-methyl-2H-chromene-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methyl-2H-chromene-3-carboxylic acid is a derivative of chromene, a class of compounds known for their diverse biological activities and applications in various fields. . The specific structure of this compound includes a chromene core with a methyl group at the 7th position and a carboxylic acid group at the 3rd position, making it a valuable compound for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-methyl-2H-chromene-3-carboxylic acid can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 7-hydroxy-4-methylcoumarin with propargyl bromide in the presence of anhydrous potassium carbonate in dry acetone at 50°C can yield the desired chromene derivative . Another method involves the use of rhodium(III)-catalyzed redox-neutral cascade C-H activation and [3+3] annulation of N-phenoxyacetamides with methyleneoxetanones as a three-carbon source .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as employing green solvents and catalysts, is also considered to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methyl-2H-chromene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the chromene ring to dihydrochromene derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the chromene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydrochromenes .
Wissenschaftliche Forschungsanwendungen
7-Methyl-2H-chromene-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of dyes, perfumes, and other industrial products.
Wirkmechanismus
The mechanism of action of 7-methyl-2H-chromene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes like DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity . In cancer research, the compound may induce apoptosis in cancer cells by modulating signaling pathways and gene expression .
Vergleich Mit ähnlichen Verbindungen
Coumarin: A parent compound with a similar chromene structure but without the methyl and carboxylic acid groups.
7-Hydroxy-4-methylcoumarin: Similar to 7-methyl-2H-chromene-3-carboxylic acid but with a hydroxyl group at the 7th position instead of a carboxylic acid group.
2H-Chromene-3-carboxylic acid: Lacks the methyl group at the 7th position.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the methyl and carboxylic acid groups enhances its reactivity and potential for diverse applications .
Eigenschaften
Molekularformel |
C11H10O3 |
|---|---|
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
7-methyl-2H-chromene-3-carboxylic acid |
InChI |
InChI=1S/C11H10O3/c1-7-2-3-8-5-9(11(12)13)6-14-10(8)4-7/h2-5H,6H2,1H3,(H,12,13) |
InChI-Schlüssel |
XQYVMEMRJSGDIW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(C=C1)C=C(CO2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


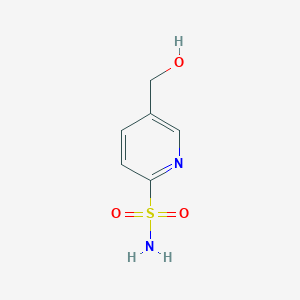

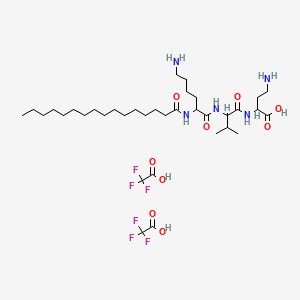

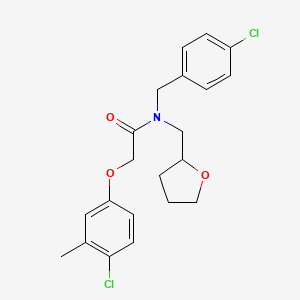
![[5-(4-tert-Butyl-phenyl)-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B15096400.png)
![4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (4-chlorophenoxy)acetate](/img/structure/B15096407.png)
![6-{[(2-Ethoxyphenyl)carbonyl]amino}hexanoic acid](/img/structure/B15096412.png)
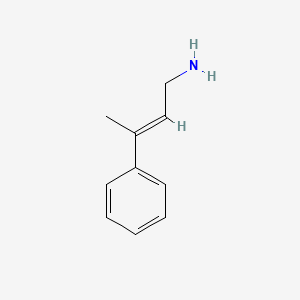
![2-amino-1-(4-ethylphenyl)-N-[2-(4-methoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B15096418.png)
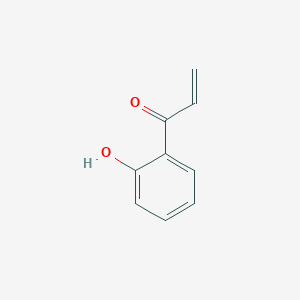
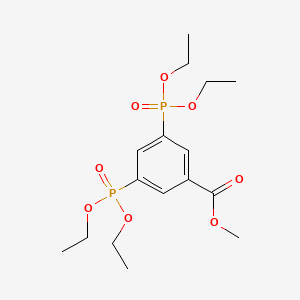
![1H-1,4-Diazepine-1-ethanol, alpha-[(dibutylamino)methyl]hexahydro-](/img/structure/B15096434.png)
